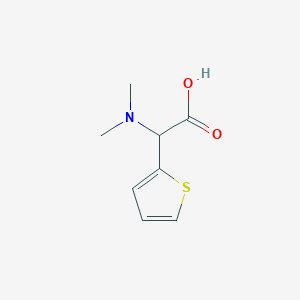

2-(Dimethylamino)-2-(thiophen-2-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-2-thiophen-2-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-9(2)7(8(10)11)6-4-3-5-12-6/h3-5,7H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTXXPZYOOORSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CC=CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801273743 | |

| Record name | α-(Dimethylamino)-2-thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801273743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007878-98-9 | |

| Record name | α-(Dimethylamino)-2-thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007878-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(Dimethylamino)-2-thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801273743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Dimethylamino 2 Thiophen 2 Yl Acetic Acid

Established Synthetic Routes for 2-(Dimethylamino)-2-(thiophen-2-yl)acetic acid

The construction of the this compound scaffold can be achieved through several synthetic routes, ranging from classical methods to more contemporary strategies.

Classical methods for the synthesis of α-amino acids, such as the Strecker and Gabriel syntheses, have been fundamental in the development of amino acid chemistry. organic-chemistry.org While direct documented applications of these methods to the synthesis of this compound are not extensively reported in readily available literature, their general applicability allows for a hypothetical consideration of their use.

A plausible classical approach would be a variation of the malonic ester synthesis. One notable synthetic method involves the initial chlorination of thiophene (B33073), followed by condensation with diethyl malonate. evitachem.com Subsequent hydrolysis and decarboxylation would then yield the thiophen-2-yl acetic acid backbone. The introduction of the dimethylamino group would require additional steps.

A hypothetical Strecker synthesis for this compound would commence with thiophene-2-carbaldehyde (B41791). Reaction with dimethylamine (B145610) and a cyanide source, such as potassium cyanide, would form an α-(dimethylamino)nitrile intermediate. Subsequent hydrolysis of the nitrile group would then yield the desired amino acid. wikipedia.orgnih.gov

Table 1: Hypothetical Classical Synthesis Routes

| Method | Starting Materials | Key Intermediates | Potential Limitations |

|---|---|---|---|

| Malonate Ester Synthesis | Thiophene, Diethyl malonate, Dimethylamine source | 2-(Thiophen-2-yl)malonic ester | Multiple steps, potentially harsh reaction conditions, purification challenges. |

The limitations of these classical approaches often include the use of hazardous reagents, harsh reaction conditions, and the formation of racemic mixtures, which necessitate further resolution steps to obtain enantiomerically pure compounds. wikipedia.org

Modern synthetic strategies often employ convergent or divergent approaches to enhance efficiency and molecular diversity. A convergent synthesis involves the independent synthesis of key fragments of a molecule, which are then combined in the final stages. rsc.org A divergent synthesis, on the other hand, starts from a common intermediate that is diversified into a library of related compounds. nih.gov

For this compound, a convergent approach could involve the synthesis of a 2-thienylglycine derivative and a separate source for the dimethylamino group. For instance, a protected 2-amino-2-(thiophen-2-yl)acetic acid could be synthesized and then subjected to reductive amination with formaldehyde (B43269) in the presence of a reducing agent to install the two methyl groups on the nitrogen atom. This strategy allows for the late-stage introduction of the dimethylamino group, potentially simplifying the purification process.

A divergent strategy could start from a common precursor, such as ethyl 2-amino-2-(thiophen-2-yl)acetate. This intermediate could then be reacted with different electrophiles to generate a variety of N-substituted derivatives, including the target N,N-dimethylated compound. This approach is particularly useful in medicinal chemistry for the rapid generation of analogues for structure-activity relationship studies.

Stereoselective and Enantioselective Synthesis of this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of this compound is of high importance.

Asymmetric catalysis utilizes a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. While specific examples for the asymmetric synthesis of this compound are not widely documented, analogous reactions on similar substrates provide a basis for potential strategies.

For instance, an asymmetric Strecker reaction using a chiral catalyst could be employed. In this approach, the addition of cyanide to an imine formed from thiophene-2-carbaldehyde and dimethylamine would be catalyzed by a chiral Lewis acid or a chiral organocatalyst, leading to an enantioenriched α-(dimethylamino)nitrile intermediate. Subsequent hydrolysis would then provide the enantiomerically enriched target amino acid. Various chiral catalysts, such as those based on salen complexes or chiral phosphoric acids, have been successfully used in asymmetric cyanations.

Table 2: Potential Asymmetric Catalytic Approaches

| Reaction Type | Catalyst Type | Key Transformation | Expected Outcome |

|---|---|---|---|

| Asymmetric Strecker Reaction | Chiral Lewis Acid (e.g., Ti-salen) | Enantioselective cyanation of an imine | Enantioenriched α-(dimethylamino)-2-thienylacetonitrile |

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary can be removed to yield the enantiomerically enriched product.

In the context of this compound synthesis, a chiral auxiliary, such as a derivative of a natural amino acid (e.g., valine or phenylalanine) or a commercially available chiral alcohol (e.g., Evans' oxazolidinones), could be attached to a glycine (B1666218) enolate equivalent. sigmaaldrich.com Alkylation of this chiral enolate with a 2-thienyl electrophile would proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. Subsequent N,N-dimethylation and cleavage of the auxiliary would furnish the desired enantiomer of the target compound.

Table 3: Chiral Auxiliary-Mediated Synthesis Strategy

| Chiral Auxiliary | Key Step | Intermediate | Removal of Auxiliary |

|---|---|---|---|

| Evans' Oxazolidinone | Diastereoselective alkylation of the N-acylated oxazolidinone with a 2-thienyl electrophile | N-[2-(Thiophen-2-yl)acetyl]oxazolidinone | Hydrolysis (e.g., with LiOH/H2O2) |

Diastereoselective synthesis aims to control the formation of diastereomers. When a molecule already contains a stereocenter, new stereocenters can often be introduced with a high degree of selectivity. If a chiral starting material is used, such as an enantiomerically pure amino acid derivative, it can direct the stereochemistry of subsequent reactions.

For example, a diastereoselective alkylation of a chiral, non-racemic enolate derived from a protected glycine and a chiral alcohol could be employed. Reaction with a 2-thienyl electrophile would lead to a diastereomerically enriched product. Subsequent transformations, including N,N-dimethylation and deprotection, would yield the enantiomerically enriched target molecule. The success of this approach relies on the ability of the existing stereocenter to effectively control the facial selectivity of the alkylation reaction.

Novel Synthetic Approaches and Methodological Advancements

Recent progress in synthetic organic chemistry has paved the way for innovative approaches to the synthesis of complex molecules like this compound. These modern techniques aim to enhance yield, purity, and safety while minimizing environmental impact.

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates to reduce the environmental footprint of chemical processes. For the synthesis of this compound, several green chemistry principles could be applied:

Use of Greener Solvents: Traditional syntheses of related compounds often utilize volatile organic compounds (VOCs). A greener approach would involve the substitution of these solvents with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). These solvents are derived from renewable resources and have lower toxicity and environmental impact.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. For the synthesis of α-amino acids, multicomponent reactions like the Strecker synthesis are inherently more atom-economical than multi-step linear syntheses that generate significant waste.

Catalysis: The use of catalytic reagents in place of stoichiometric ones can significantly reduce waste. For instance, the development of efficient catalysts for the key bond-forming steps in the synthesis of this compound would be a significant green advancement.

| Green Chemistry Principle | Potential Application in Synthesis of this compound |

| Use of Safer Solvents | Replacement of traditional VOCs with greener alternatives like 2-MeTHF or water. |

| Atom Economy | Employment of multicomponent reactions to maximize the incorporation of starting materials. |

| Catalysis | Development of reusable catalysts for key synthetic steps to minimize waste. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources where possible. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. |

Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. google.comyoutube.com The application of flow chemistry to the synthesis of this compound could offer significant benefits:

Improved Reaction Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities.

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents and exothermic reactions.

A semi-continuous process for the synthesis of racemic fluorinated α-amino acids has been developed, which begins with a photooxidative cyanation of a fluorinated amine to produce the corresponding α-amino nitrile, followed by acid-mediated nitrile hydrolysis. chemistryviews.org This approach highlights the potential for developing a similar continuous-flow process for this compound.

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Scale | Milligrams to kilograms | Grams to tons (scalable) |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, rapid heat exchange |

| Mass Transfer | Often diffusion-limited | Enhanced due to small channel dimensions |

| Safety | Handling of large volumes of hazardous materials | Small reaction volumes, in-situ generation of reactive species |

| Process Control | Difficult to precisely control temperature and mixing | Precise control over temperature, pressure, and residence time |

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical synthesis to create efficient and stereoselective routes to target molecules. rjpbr.com Enzymes can be employed to catalyze key steps with high enantioselectivity, which is often challenging to achieve with traditional chemical methods.

For the synthesis of chiral α-amino acids, enzymes such as aminotransferases, dehydrogenases, and lipases can be utilized. A potential chemoenzymatic route to an enantiomerically pure form of this compound could involve:

Enzymatic Resolution: A racemic mixture of the target compound or a precursor could be resolved using a lipase (B570770) to selectively acylate one enantiomer, allowing for the separation of the two.

Asymmetric Synthesis: An enzyme could be used to catalyze a key bond-forming step in a stereoselective manner, directly producing the desired enantiomer. For example, a transaminase could be used for the asymmetric amination of a keto-acid precursor.

Biocatalytic methods have been successfully employed to shorten the synthetic routes to various active pharmaceutical ingredients, demonstrating the potential of this approach. acs.org

Reaction Mechanisms and Kinetics of Formation

Understanding the reaction mechanisms and kinetics is crucial for optimizing synthetic processes, improving yields, and controlling selectivity.

A plausible synthetic route to this compound is a variation of the Strecker synthesis, a well-established method for preparing α-amino acids. masterorganicchemistry.comwikipedia.org The key steps in a Strecker-type synthesis would involve:

Imine Formation: The reaction of thiophene-2-carbaldehyde with dimethylamine to form a dimethyliminium ion.

Cyanide Addition: The nucleophilic addition of a cyanide source (e.g., HCN or TMSCN) to the iminium ion to form an α-aminonitrile.

Hydrolysis: The hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions.

The mechanism of the Strecker synthesis begins with the condensation of an aldehyde with an amine to form an imine, which is then attacked by a cyanide ion. nih.gov The resulting α-aminonitrile is subsequently hydrolyzed to the corresponding amino acid. masterorganicchemistry.com

Kinetic studies provide valuable insights into the factors that influence the rate and outcome of a reaction. For the synthesis of this compound, kinetic analysis could be used to:

Determine Rate Laws: By systematically varying the concentrations of reactants and catalysts, the rate law for each step of the synthesis can be determined. This information is essential for understanding the reaction mechanism and identifying the rate-determining step.

Optimize Reaction Conditions: Kinetic data can be used to identify the optimal temperature, pressure, and catalyst loading to maximize the reaction rate and yield while minimizing the formation of byproducts.

Elucidate the Role of Catalysts: Kinetic studies can help to elucidate the mechanism by which a catalyst accelerates a reaction and to develop more active and selective catalysts.

Detailed kinetic studies have been conducted on the hydrolysis of α-amino acid ester prodrugs, revealing complex reaction pathways that can inform the design of similar studies for the synthesis of the target compound. nih.gov

| Reaction Step | Key Parameters to Investigate | Expected Outcome of Kinetic Studies |

| Imine Formation | Concentration of thiophene-2-carbaldehyde and dimethylamine, temperature, catalyst concentration. | Determination of the rate law and activation parameters for imine formation. |

| Cyanide Addition | Concentration of iminium ion and cyanide source, solvent polarity. | Understanding the nucleophilicity of the cyanide source and the electrophilicity of the iminium ion. |

| Nitrile Hydrolysis | pH, temperature, water concentration. | Optimization of hydrolysis conditions to maximize the yield of the carboxylic acid and minimize side reactions. |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Methodologies Beyond Basic Identification

While basic spectroscopic methods like 1D NMR and mass spectrometry confirm the identity of 2-(Dimethylamino)-2-(thiophen-2-yl)acetic acid, a more profound understanding of its structural intricacies necessitates the application of advanced spectroscopic techniques. These methodologies elucidate through-bond and through-space correlations, vibrational characteristics of functional groups, and stereochemical configurations.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Advanced NMR spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules in both solution and solid states.

Two-dimensional (2D) NMR experiments provide a correlation map that reveals interactions between different nuclei within the molecule, which is crucial for assigning proton (¹H) and carbon (¹³C) signals and establishing the complete bonding framework. princeton.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal coupling). libretexts.org For this compound, a COSY spectrum would be expected to show correlations between the protons on the thiophene (B33073) ring, confirming their connectivity. For instance, the proton at position 5 of the thiophene ring would show a cross-peak with the proton at position 4, and the proton at position 4 would show correlations to both the protons at positions 3 and 5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu It is highly effective for assigning the carbon signals of the molecule. Each protonated carbon atom would display a cross-peak corresponding to its attached proton's chemical shift on one axis and its own chemical shift on the other. This would allow for the unambiguous assignment of the thiophene ring carbons (C3, C4, C5), the alpha-carbon (Cα), and the methyl carbons of the dimethylamino group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.edu This is particularly powerful for identifying quaternary carbons (like the carboxylic acid carbon and C2 of the thiophene ring) and piecing together different molecular fragments. Key HMBC correlations would be expected between the alpha-proton (Hα) and the carboxylic carbon, the C2 and C3 carbons of the thiophene ring, and the carbons of the dimethylamino group. Likewise, the methyl protons would show correlations to the alpha-carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space correlations between protons that are in close proximity (typically < 5 Å), regardless of whether they are bonded. libretexts.org This is vital for determining stereochemistry and preferred conformations. For this compound, NOESY could reveal spatial proximity between the alpha-proton and specific protons on the thiophene ring, providing insight into the preferred rotational conformation (rotamer) around the Cα-thiophene bond.

Table 1: Predicted 2D NMR Correlations for this compound

| Technique | Correlating Protons | Correlating Carbons | Information Gained |

| COSY | Thiophene H3 ↔ H4, H4 ↔ H5 | N/A | Connectivity of thiophene ring protons. |

| HSQC | Hα ↔ Cα, Thiophene H3 ↔ C3, Thiophene H4 ↔ C4, Thiophene H5 ↔ C5, N(CH₃)₂ ↔ N-CH₃ carbons | N/A | Direct ¹H-¹³C one-bond connectivities. |

| HMBC | Hα | C=O, Thiophene C2, Thiophene C3, N-CH₃ carbons | Connectivity across quaternary carbons and functional groups. |

| Thiophene H3 | Thiophene C2, C4, C5 | Confirmation of thiophene ring structure. | |

| N(CH₃)₂ protons | Cα | Linkage of dimethylamino group to the alpha-carbon. | |

| NOESY | Hα ↔ Thiophene H3 | N/A | Spatial proximity, aiding in conformational analysis. |

| N(CH₃)₂ protons ↔ Hα | N/A | Preferred orientation of the dimethylamino group. |

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of molecules in their crystalline or amorphous solid forms. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as molecular packing, polymorphism, and the presence of different salt forms. nih.gov For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR could be employed to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would exhibit distinct ¹³C chemical shifts due to variations in their local electronic environments and crystal lattice packing.

Characterize Salt vs. Zwitterion Form: The ionization state of the carboxylic acid and the amino group can be determined. The chemical shift of the carbonyl carbon is particularly sensitive to whether it exists as a carboxylic acid (-COOH) or a carboxylate (-COO⁻), allowing for differentiation between the neutral, salt, or zwitterionic forms in the solid state.

Probe Intermolecular Interactions: Techniques such as Rotational-Echo Double-Resonance (REDOR) can measure internuclear distances, providing information on intermolecular contacts within the crystal lattice.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characteristics

FT-IR Spectroscopy: This absorption technique is particularly sensitive to polar functional groups. Key expected absorptions for this compound would include a strong, broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹), a very strong C=O (carbonyl) stretching vibration (around 1700-1760 cm⁻¹), C-N stretching from the dimethylamino group (around 1000-1250 cm⁻¹), and characteristic C-H and ring stretching vibrations from the thiophene moiety. scienceacademique.com

Raman Spectroscopy: This scattering technique is highly sensitive to non-polar, symmetric bonds and is particularly useful for analyzing the thiophene ring. The C=C and C-S stretching modes of the thiophene ring are expected to produce strong signals in the Raman spectrum. iosrjournals.org The symmetric vibrations of the carbon skeleton would also be more readily observed.

Table 2: Typical Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | FT-IR |

| Carbonyl | C=O stretch | 1700 - 1760 | FT-IR (strong), Raman (moderate) |

| Thiophene Ring | C-H stretch | ~3100 | FT-IR, Raman |

| C=C stretch | 1350 - 1530 | FT-IR, Raman (strong) | |

| C-S stretch | 600 - 860 | FT-IR, Raman (strong) | |

| Dimethylamino | C-H stretch (methyl) | 2850 - 3000 | FT-IR, Raman |

| C-N stretch | 1000 - 1250 | FT-IR |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination

Since this compound contains a chiral center at the alpha-carbon, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for studying these chiral properties.

Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. yale.edu An enantiomerically pure sample of the compound would produce a characteristic CD spectrum with positive or negative bands (Cotton effects) corresponding to its electronic transitions. The mirror-image spectrum would be observed for the opposite enantiomer, while a racemic mixture would be CD-silent. This makes CD an excellent tool for confirming enantiomeric purity and monitoring chiral separations. The electronic transitions of the thiophene chromophore would likely give rise to distinct signals in the CD spectrum. nih.gov

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the rotation of the plane of polarized light as a function of wavelength. yale.edu It provides information similar to CD and can be used to determine the absolute configuration of the chiral center, often by comparing the experimental ORD curve to those of known compounds or to data from computational predictions.

Crystallographic Studies and Solid-State Architecture

Single-crystal X-ray diffraction (XRD) provides the most definitive information about the three-dimensional structure of a molecule in the solid state. rsc.org This technique can unambiguously determine bond lengths, bond angles, and the absolute configuration of chiral centers. A crystallographic study of this compound would reveal:

Molecular Conformation: The precise conformation adopted by the molecule in the crystal lattice, including the torsion angles defining the orientation of the thiophene ring, dimethylamino group, and carboxylic acid group relative to the chiral center.

Intermolecular Interactions: The crystal packing is dictated by non-covalent interactions such as hydrogen bonds, van der Waals forces, and potentially π–π stacking between thiophene rings. nih.gov Given the presence of the carboxylic acid group, strong hydrogen bonding networks are expected, which would dominate the solid-state architecture.

Absolute Configuration: For a single crystal grown from an enantiomerically pure source, XRD analysis can determine the absolute configuration (R or S) of the stereocenter.

Structural Parameters: Precise measurement of all bond lengths and angles, which can be compared with theoretical values from computational models. nih.govacs.org

Table 3: Hypothetical Crystallographic Data Table for this compound

| Parameter | Example Value |

| Chemical formula | C₉H₁₁NO₂S |

| Formula weight | 197.25 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 16.4 |

| b (Å) | 14.6 |

| c (Å) | 10.5 |

| β (°) | 95.7 |

| Volume (ų) | 2504 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.305 |

| Hydrogen bonding | O-H···N, C-H···O |

Note: Data in this table is hypothetical and serves as an example of parameters obtained from a single-crystal XRD experiment, modeled after similar structures. researchgate.net

X-ray Diffraction Analysis of Single Crystals

Hypothetical Data Table Based on Future X-ray Diffraction Studies:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Z | 4 |

| R-factor | < 0.05 |

This table is purely illustrative and awaits experimental verification.

Polymorphism and Crystal Engineering of this compound

The existence of polymorphs—different crystalline forms of the same compound—is a critical consideration in pharmaceutical and materials science. To date, no studies have been published on the polymorphism of this compound. A systematic polymorph screen, employing various crystallization techniques and solvents, would be necessary to identify and characterize any potential polymorphic forms.

Crystal engineering studies, which involve the rational design of crystal structures with desired properties, are also absent for this compound. Understanding the supramolecular synthons, or reliable intermolecular interaction patterns, would be the first step in designing novel crystalline architectures of this molecule.

Conformational Analysis in Solution and Gas Phase

Dynamic NMR and Conformational Equilibria

The conformational flexibility of this compound in solution has not been investigated using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. Dynamic NMR is a powerful technique for studying the kinetics of conformational changes that occur on the NMR timescale. For this molecule, restricted rotation around the C-C and C-N bonds could lead to the existence of multiple conformers in equilibrium.

Potential Conformational Equilibria for Future Study:

| Equilibrium | Description |

| C(α)-C(thiophene) Bond Rotation | Rotation around the single bond connecting the chiral center to the thiophene ring. |

| C(α)-N Bond Rotation | Rotation around the single bond connecting the chiral center to the dimethylamino group. |

| Carboxylic Acid Conformations | Different orientations of the carboxylic acid group. |

This table outlines potential areas of investigation.

Experimental Techniques for Conformational Preferences (e.g., VT-NMR)

Variable-temperature NMR (VT-NMR) would be an essential experimental technique to probe the conformational dynamics of this compound. By monitoring the changes in the NMR spectrum as a function of temperature, it would be possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the interconversion between different conformers. Such experiments would reveal the relative populations of the conformers and the energy barriers to their rotation. To date, no such studies have been reported.

Reactivity and Derivatization Chemistry

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a variety of chemical transformations, including the formation of esters and amides, as well as reduction and oxidation reactions.

Esterification and Amidation Reactions

The carboxylic acid functionality of 2-(dimethylamino)-2-(thiophen-2-yl)acetic acid can be readily converted to its corresponding esters and amides, which are important derivatives in medicinal chemistry and materials science.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Given that the substrate contains a basic dimethylamino group, it is common to first convert the amino acid to its hydrochloride salt to prevent unwanted side reactions. Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), can facilitate the reaction under milder conditions. For instance, the synthesis of N,N-dimethylglycine methyl ester can be achieved using silica gel sulfonic acid as a catalyst. google.com

Amidation reactions involve the coupling of the carboxylic acid with a primary or secondary amine. Similar to esterification, the use of activating agents like EDC or thionyl chloride to form an acyl chloride intermediate is a common strategy. researchgate.net For example, N-protected amino acids can be amidated with various amines, including those that are solid in nature. researchgate.net The direct amidation of unprotected amino acids has also been explored using Lewis acid catalysts.

Below is a table summarizing typical conditions for these transformations, extrapolated from similar structures.

| Transformation | Reagent/Catalyst | Solvent | Temperature | Product |

| Esterification | Methanol, H₂SO₄ (catalyst) | Methanol | Reflux | Methyl 2-(dimethylamino)-2-(thiophen-2-yl)acetate |

| Ethanol, DCC, DMAP | Dichloromethane | Room Temperature | Ethyl 2-(dimethylamino)-2-(thiophen-2-yl)acetate | |

| Amidation | Benzylamine, EDC, HOBt | Dimethylformamide | Room Temperature | N-benzyl-2-(dimethylamino)-2-(thiophen-2-yl)acetamide |

| Aniline, SOCl₂, then aniline | Toluene | Reflux | N-phenyl-2-(dimethylamino)-2-(thiophen-2-yl)acetamide |

Reduction and Oxidation Pathways

The carboxylic acid group can undergo reduction to the corresponding primary alcohol. This transformation typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or diborane (B₂H₆). It is important to note that these reagents can also potentially reduce other functional groups, and careful control of reaction conditions is necessary to achieve selectivity. The reduction of the C-terminal amino acid in peptides has been demonstrated using diborane. nih.gov

The oxidation of α-amino acids can lead to decarboxylation and the formation of aldehydes or ketones. researchgate.net Oxidative decarboxylation of α-amino acids can be achieved using photoredox catalysis to generate α-amino radicals, which can then participate in further reactions. acs.orgnih.gov Metal-catalyzed oxidation reactions of free amino acids often proceed via α-hydrogen abstraction. nih.gov

Reactivity of the Dimethylamino Group

The tertiary dimethylamino group imparts basicity to the molecule and provides a site for quaternization and participation in cyclization reactions.

Quaternization Reactions and Salt Formation

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it nucleophilic and basic. As a result, it readily reacts with acids to form ammonium salts. Furthermore, the dimethylamino group can be quaternized by reaction with alkyl halides, such as methyl iodide or benzyl bromide, to form quaternary ammonium salts. researchgate.net This reaction introduces a permanent positive charge on the nitrogen atom, which can significantly alter the physical and biological properties of the molecule. The quaternization of amino groups can be achieved using methyl iodide and potassium bicarbonate in methanol. nih.gov

| Alkylating Agent | Solvent | Temperature | Product |

| Methyl Iodide | Acetonitrile (B52724) | Room Temperature | 2-(Thiophen-2-yl)-N,N,N-trimethyl-2-carboxyethan-1-aminium iodide |

| Benzyl Bromide | Tetrahydrofuran | Reflux | 2-(Thiophen-2-yl)-N-benzyl-N,N-dimethyl-2-carboxyethan-1-aminium bromide |

Participation in Cyclization or Condensation Reactions

Transformations Involving the Thiophene (B33073) Ring

The thiophene ring is an aromatic heterocycle that is susceptible to electrophilic substitution and can participate in metal-catalyzed cross-coupling reactions.

The electron-rich nature of the thiophene ring makes it prone to electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation. Substitution typically occurs at the C5 position (the carbon atom adjacent to the sulfur and opposite to the side chain) as the C2 position is already substituted. The directing effect of the 2-substituent will influence the regioselectivity of the substitution. For 2-thienylacetic acid, condensation reactions with dicarboxylic acid anhydrides and aromatic aldehydes have been reported. chempap.org

Furthermore, the thiophene ring can be functionalized through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of a wide range of substituents onto the thiophene ring. For this to occur, the thiophene ring would typically first need to be halogenated (e.g., brominated or iodinated) to provide a suitable handle for the cross-coupling reaction. Palladium-catalyzed cross-coupling of esters of arylcarboxylic acids with terminal alkynes has also been reported. researchgate.netrsc.org

| Reaction Type | Reagents | Product (Example) |

| Electrophilic Substitution | NBS, Acetic Acid | 2-(5-Bromo-thiophen-2-yl)-2-(dimethylamino)acetic acid |

| Ac₂O, SnCl₄ | 2-(5-Acetyl-thiophen-2-yl)-2-(dimethylamino)acetic acid | |

| Palladium-Catalyzed Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ (after bromination) | 2-(5-Phenyl-thiophen-2-yl)-2-(dimethylamino)acetic acid |

Electrophilic Aromatic Substitution Reactions

Thiophene is considered an aromatic compound, though its degree of aromaticity is less than that of benzene (B151609). wikipedia.org This aromatic character allows it to undergo electrophilic aromatic substitution reactions. In fact, thiophene is significantly more reactive than benzene in such reactions. pearson.comnih.gov The sulfur atom in the thiophene ring can delocalize its lone pair of electrons into the pi-electron system, thereby activating the ring towards electrophilic attack. wikipedia.org

Electrophilic substitution on an unsubstituted thiophene ring preferentially occurs at the 2-position (alpha-position) due to the greater stability of the carbocation intermediate formed during the reaction. pearson.com In the case of this compound, the 2-position is already substituted. Therefore, electrophilic attack would be directed to the other available positions on the thiophene ring, primarily the 5-position, and to a lesser extent, the 3- and 4-positions. The reactivity order of pyrrole, furan, and thiophene in electrophilic aromatic substitution is pyrrole > furan > thiophene. pearson.com

Common electrophilic aromatic substitution reactions that thiophene and its derivatives undergo include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the thiophene ring.

Nitration: Introduction of a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively.

The specific conditions for these reactions would need to be carefully controlled to avoid polymerization or degradation of the starting material, a common issue with highly reactive heterocyclic compounds.

Metal-Catalyzed Coupling Reactions for Further Functionalization

The thiophene core of this compound can be further functionalized through various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the thiophene ring would first need to be halogenated, typically at the 5-position, to introduce a suitable handle for coupling.

One of the most widely used methods is the Suzuki-Miyaura cross-coupling reaction . nih.govresearchgate.nettandfonline.com This palladium-catalyzed reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. For instance, a 5-bromo-substituted derivative of this compound could be coupled with various aryl or heteroaryl boronic acids to introduce a wide range of substituents. nih.gov

Other important metal-catalyzed coupling reactions applicable to thiophene derivatives include:

Stille Coupling: Utilizes organotin compounds.

Heck Coupling: Couples with alkenes.

Sonogashira Coupling: Couples with terminal alkynes.

Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds.

These reactions offer a versatile platform for creating a library of derivatives with diverse functionalities, which is crucial for structure-activity relationship studies.

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound can be approached by modifying the core structure at several key positions: the thiophene ring, the alpha-amino acid side chain, and the carboxylic acid group.

A common synthetic route to the core structure involves the Strecker synthesis or related methodologies, starting from 2-thiophenecarboxaldehyde. Variations in the starting aldehyde or the amine component can lead to a range of analogues.

Structure-Reactivity Relationship Studies of Synthesized Analogues

The synthesis of a diverse library of analogues allows for the systematic investigation of structure-activity relationships (SAR). By modifying specific parts of the molecule and observing the effect on its chemical reactivity or biological activity, researchers can identify key structural features responsible for its properties.

For instance, modifying the substituents on the thiophene ring can influence the electronic properties of the entire molecule. Electron-donating groups would likely increase the electron density of the ring, potentially enhancing its reactivity in electrophilic substitutions. Conversely, electron-withdrawing groups would decrease the ring's reactivity.

Alterations to the dimethylamino group, such as replacing it with other alkyl or aryl amines, could impact the molecule's steric hindrance and basicity. Similarly, converting the carboxylic acid to esters, amides, or other functional groups would change its polarity and potential for hydrogen bonding.

The table below summarizes potential modifications and their expected impact on the molecule's properties.

| Modification Site | Type of Modification | Potential Impact on Properties |

| Thiophene Ring | Introduction of electron-donating groups (e.g., -CH3, -OCH3) | Increased reactivity in electrophilic aromatic substitution |

| Introduction of electron-withdrawing groups (e.g., -NO2, -CN) | Decreased reactivity in electrophilic aromatic substitution | |

| Halogenation (e.g., -Br, -Cl) | Enables metal-catalyzed cross-coupling reactions | |

| Alpha-Carbon | Variation of the amino group (e.g., diethylamino, piperidinyl) | Altered steric and electronic environment |

| Carboxylic Acid | Conversion to esters, amides, or other derivatives | Modified polarity, solubility, and hydrogen bonding capacity |

Preparation of Hybrid Molecules Incorporating the Core Structure

Hybrid molecules, which combine two or more pharmacologically active scaffolds, are a significant area of drug discovery. wjpls.org The this compound core can serve as a building block for the synthesis of such hybrid molecules.

One approach is to couple the carboxylic acid group with another bioactive molecule containing a suitable functional group, such as an amine or an alcohol, to form an amide or ester linkage. For example, it could be coupled with a known antimicrobial or anticancer agent to potentially create a new molecule with enhanced or synergistic activity.

Alternatively, functionalization of the thiophene ring via metal-catalyzed cross-coupling reactions provides a powerful strategy to introduce other heterocyclic systems or complex organic moieties. For instance, a 5-bromo derivative could be coupled with a boronic acid derivative of another heterocyclic compound, such as a pyridine, pyrazole, or thiazole, to generate a novel hybrid structure. The synthesis of thiophene-artemisinin hybrid molecules has been reported, showcasing the versatility of the thiophene scaffold in creating complex hybrid structures. nih.gov

The design and synthesis of these hybrid molecules are often guided by computational studies, such as molecular docking, to predict their potential interactions with biological targets. wjpls.org

Computational and Theoretical Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

No published studies employing Density Functional Theory (DFT) to optimize the geometry or analyze the electronic structure of 2-(Dimethylamino)-2-(thiophen-2-yl)acetic acid were identified. Such studies would theoretically provide insights into bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. However, these specific calculations for the target compound are not available in the current body of scientific literature.

Ab Initio Methods for Spectroscopic Parameter Prediction

There is no available research that utilizes ab initio methods to predict the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) of this compound. While these computational techniques are powerful for corroborating experimental data and understanding the relationship between molecular structure and spectroscopic behavior, they have not been applied to this specific compound in any publicly accessible research.

Molecular Dynamics Simulations

Conformational Dynamics and Energy Landscape Exploration

No molecular dynamics (MD) simulation studies focused on the conformational dynamics and energy landscape of this compound have been published. Such simulations would be instrumental in understanding the flexibility of the molecule, identifying its stable conformers, and mapping the energy barriers between different conformational states. This information remains uninvestigated for this compound.

Solvent Effects on Molecular Conformation and Reactivity

The influence of different solvents on the conformation and potential reactivity of this compound has not been explored through molecular dynamics simulations in any available studies. Research in this area would shed light on how the polarity and other properties of the surrounding medium affect the molecule's three-dimensional structure and its interactions with other chemical species, but this has yet to be reported.

In Silico Modeling of Molecular Interactions

There is a lack of in silico modeling studies, such as molecular docking or pharmacophore modeling, that investigate the potential interactions of this compound with biological macromolecules or other targets. These computational approaches are vital in drug discovery and materials science for predicting binding affinities and modes of interaction, but they have not been applied to this specific molecule in the available literature.

Ligand-Based and Structure-Based Computational Design Methodologies

The identification of the 2-(thiophen-2-yl)acetic acid scaffold as a promising chemical starting point for inhibitor design has been successfully guided by a combination of ligand-based and structure-based computational strategies. One prominent approach has been the use of virtual fragment screening. nih.govnih.gov This methodology involves computationally screening large libraries of small molecular fragments to identify those that are predicted to bind effectively to a biological target.

In the context of developing inhibitors for microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in inflammation and cancer, a virtual screening of aromatic bromides identified 2-(thiophen-2-yl)acetic acid as a suitable chemical platform. nih.govnih.gov This fragment-based approach is advantageous as it identifies core structures that can be readily and synthetically elaborated, for instance, through Suzuki-Miyaura cross-coupling reactions, to enhance binding affinity and selectivity for the target enzyme. nih.govnih.gov The selection of this scaffold was further validated by molecular modeling calculations which supported its potential for developing more potent mPGES-1 inhibitors. nih.govnih.gov

Prediction of Binding Modes and Interaction Energies with Target Macromolecules (In Vitro Context)

Following the identification of the 2-(thiophen-2-yl)acetic acid scaffold, molecular modeling studies have been employed to predict the binding modes of its derivatives within the active site of target macromolecules like mPGES-1. nih.gov These in silico analyses are crucial for understanding the molecular basis of inhibition and for guiding further structural optimization.

The computational models predict that derivatives based on the 2-(thiophen-2-yl)acetic acid core engage in several key interactions with amino acid residues in the mPGES-1 binding pocket. The 2-(thiophen-2-yl)acetic acid portion itself is predicted to establish significant van der Waals contacts with multiple residues. nih.gov Furthermore, aromatic portions of the derivatives, which are synthetically attached to this core, form crucial π-π stacking interactions with tyrosine residues, a common feature in protein-ligand recognition. nih.gov

The specific interactions observed in molecular modeling studies for derivatives of the 2-(thiophen-2-yl)acetic acid scaffold with mPGES-1 are summarized below.

| Molecular Moiety | Interaction Type | Interacting Residues in mPGES-1 | Reference |

|---|---|---|---|

| 2-(Thiophen-2-yl)acetic acid portion | van der Waals | Gly35, Leu39, Phe44, Arg52, His53, Ala123, Pro124 | nih.gov |

| Central Aromatic Ring (Derivative) | π-π Stacking | Tyr130 | nih.gov |

| Central Aromatic Ring (Derivative) | van der Waals | Gly35, Ser127, Tyr130, Thr131 | nih.gov |

| Terminal Aromatic Ring (Derivative) | π-π Stacking | Tyr130 | nih.gov |

| Terminal Aromatic Ring (Derivative) | van der Waals | Tyr28, Ile32, Thr131, Gln134 | nih.gov |

These predicted binding modes, which correlate with experimentally observed inhibitory activity, underscore the utility of the 2-(thiophen-2-yl)acetic acid scaffold as a foundation for designing targeted inhibitors. nih.govnih.gov The detailed understanding of these non-covalent interactions provides a rational basis for designing next-generation compounds with improved affinity and specificity.

Potential Applications in Chemical Biology and Material Science Pre Clinical & Mechanistic

Exploration as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter and functional groups that can be readily modified makes 2-(dimethylamino)-2-(thiophen-2-yl)acetic acid a promising candidate as a chiral building block in the synthesis of more complex molecules.

While there is no specific literature detailing the use of this compound in asymmetric ligand design, the synthesis of chiral polythiophenes has been achieved using chiral precursors derived from 3-thienylethanol and amino acids. This demonstrates the principle of incorporating chiral amino acid-like fragments into thiophene-based structures to induce chirality in larger systems, a concept that could be extended to the design of novel chiral ligands for asymmetric catalysis. The amino and carboxylic acid moieties of this compound could serve as coordination points for metal centers, while the thiophene (B33073) ring could be further functionalized to modulate the steric and electronic properties of the resulting ligand.

The synthesis of complex natural products often relies on the availability of unique chiral building blocks. While no instances of this compound being used in this context have been reported, the parent compound, 2-(thiophen-2-yl)acetic acid, has been utilized in the synthesis of more complex molecules. For example, it can be activated and reacted with other molecules, such as in the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. nih.gov This reactivity highlights the potential of the thiophene-acetic acid scaffold to be incorporated into larger, biologically active natural product analogues. The chiral nature of this compound could provide a stereochemical handle for the enantioselective synthesis of such complex targets.

Mechanistic Probes in Biochemical Systems (In Vitro Studies Only)

The thiophene ring is a known bioisostere for the phenyl ring and is present in numerous biologically active compounds. This, combined with the amino acid-like structure of this compound, suggests its potential to interact with biological targets.

Derivatives of the parent compound, 2-(thiophen-2-yl)acetic acid, have been identified as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. nih.gov In a study exploring these derivatives, several compounds showed selective inhibitory activity against mPGES-1 in the low micromolar range. nih.gov The most promising of these compounds demonstrated interesting IC50 values in A549 cell lines. nih.gov This suggests that the 2-(thiophen-2-yl)acetic acid scaffold is a viable starting point for the development of enzyme inhibitors. The dimethylamino group of this compound could potentially influence binding affinity and selectivity for target enzymes.

Table 1: In Vitro mPGES-1 Inhibitory Activity of 2-(thiophen-2-yl)acetic acid Derivatives

| Compound | Description | IC50 (µM) on mPGES-1 |

|---|---|---|

| Derivative 1c | A derivative of 3-phenylpropanoic acid | Low micromolar range |

| Derivative 2c | A derivative of 2-(thiophen-2-yl)acetic acid | Low micromolar range |

Data sourced from a study on 2-(thiophen-2-yl)acetic acid-based lead compounds for mPGES-1 inhibition. nih.gov

While no specific receptor binding assays have been reported for this compound, the broader class of thiophene derivatives has been explored for their interactions with various receptors. For instance, certain thiophene-containing compounds have been investigated as ligands for the kappa opioid receptor. mdpi.com The structural similarity of this compound to neurotransmitters and other receptor ligands suggests that it could be a candidate for screening in receptor binding assays to identify novel interactions with biological targets. The chiral nature of the compound would be of particular interest in such studies, as stereochemistry often plays a crucial role in receptor recognition.

A wide range of thiophene derivatives have demonstrated the ability to modulate cellular pathways in in vitro assays, exhibiting activities such as antimicrobial, antitumor, and anti-inflammatory effects. For example, certain thiophene derivatives have been shown to have bactericidal effects against drug-resistant bacteria by increasing membrane permeabilization. nih.gov Others have been found to induce cell death in human tumor cell lines, with one study showing that a thiophene-2-thiosemicarbazone derivative induced apoptosis in a time-dependent manner. nih.gov Furthermore, some ortho-amino thiophene carboxamide derivatives have displayed potent cytotoxicity against hepatocellular carcinoma cell lines, leading to cell cycle arrest and apoptosis. tandfonline.comnih.gov These findings underscore the potential of the thiophene moiety to serve as a scaffold for compounds that can modulate key cellular pathways.

Table 2: In Vitro Cellular Activities of Various Thiophene Derivatives

| Thiophene Derivative Class | Cellular Effect | Cell Line/Organism |

|---|---|---|

| Thiophene-2-thiosemicarbazones | Induction of apoptosis | Human tumor cell lines |

| Ortho-amino thiophene carboxamides | Cytotoxicity, cell cycle arrest, apoptosis | HepG-2 and HCT-116 cancer cell lines |

| Benzamide-substituted thiophenes | Increased membrane permeabilization | Acinetobacter baumannii and Escherichia coli |

This table summarizes findings from multiple studies on the in vitro cellular effects of various thiophene derivatives. nih.govnih.govtandfonline.comnih.gov

Applications in Supramolecular Chemistry

Self-Assembly Studies and Molecular Recognition

There is no available research data on the self-assembly properties or molecular recognition studies of this compound.

Design of Functional Materials Based on the Compound's Architecture

There is no available research data on the design of functional materials based on the molecular architecture of this compound.

Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and purification of 2-(Dimethylamino)-2-(thiophen-2-yl)acetic acid from synthesis reaction mixtures, related impurities, and for the resolution of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for assessing the purity of synthesized compounds. nih.govphenomenex.com For polar, ionizable compounds like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. Method development involves the systematic optimization of several parameters to achieve a high-resolution separation between the main compound and any potential impurities.

Key parameters in RP-HPLC method development include the choice of stationary phase (column), mobile phase composition, and detector settings. C18 columns are commonly used stationary phases that provide excellent retention and separation for a wide range of organic molecules. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. To improve peak shape and retention for ionizable compounds, additives like formic acid or acetic acid are often included in the mobile phase. nih.gov Acetic acid has been shown in some proteomics applications to increase the MS signal by up to 2.5 times compared to formic acid, a factor that could be relevant in LC-MS applications. nih.gov

A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to elute compounds with a range of polarities and to ensure that even strongly retained impurities are eluted from the column. nih.gov Detection is commonly performed using a UV detector, set at a wavelength where the thiophene (B33073) ring exhibits strong absorbance, typically around 240-254 nm. nih.gov The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. For determining enantiomeric excess, HPLC with a chiral stationary phase is required, as discussed in section 7.1.3.

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis of Thiophene Acetic Acid Derivatives This table is based on methods developed for structurally related compounds. nih.gov

| Parameter | Condition | Purpose |

| Column | C18, 5 µm, 4.6 x 150 mm | Standard reversed-phase column for separation of organic molecules. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component; acid improves peak shape for ionizable compounds. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier to elute the analyte. |

| Gradient | 5% B to 100% B over 60 min | Allows for the separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Detection | UV at 254 nm | Wavelength for detecting the thiophene chromophore. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. mdpi.com However, this compound, being an amino acid, is non-volatile and thermally labile. Therefore, direct analysis by GC is not feasible. To make it amenable to GC analysis, a chemical derivatization step is necessary to convert the polar functional groups (carboxylic acid and tertiary amine) into less polar, more volatile moieties. ecu.edu.au

Common derivatization strategies for amino acids involve a two-step process:

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) by reacting with an alcohol in the presence of an acid catalyst.

Acylation: The amino group can be acylated. For this compound, the tertiary amine is generally stable, but derivatization of the carboxyl group is essential.

After derivatization, the resulting volatile compound can be separated on a GC column, typically a capillary column with a non-polar or medium-polarity stationary phase. Detection is most commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). mdpi.com GC-MS provides not only retention time data for quantification but also mass spectra that can confirm the identity of the derivatized analyte. mdpi.com

Since the alpha-carbon of this compound is a stereocenter, the compound exists as a pair of enantiomers. Distinguishing between these enantiomers is crucial, as they can have different pharmacological and toxicological properties. mdpi.com Chiral chromatography, particularly chiral HPLC, is the most effective method for separating and quantifying enantiomers. nih.govwvu.edu

This technique relies on the use of a Chiral Stationary Phase (CSP). CSPs create a chiral environment where the two enantiomers can form transient, diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including fungicides with complex structures. mdpi.com

Method development for chiral separations involves screening different CSPs and mobile phases. mdpi.com The choice of the mobile phase, which can be a normal-phase solvent system (e.g., hexane/isopropanol) or a reversed-phase system, significantly impacts the separation. The percentage of the organic modifier and the temperature are critical parameters that must be optimized to achieve baseline resolution between the enantiomeric peaks. mdpi.com Once separated, the enantiomeric excess (ee) can be accurately calculated from the peak areas of the two enantiomers in the chromatogram.

Table 2: Typical Parameters for Chiral HPLC Method Development This table summarizes common conditions used for the enantioseparation of chiral compounds. mdpi.commdpi.com

| Parameter | Options & Considerations | Purpose |

| Chiral Column (CSP) | Polysaccharide-based (e.g., Chiralpak IA, IB, IC) | Provides the chiral environment necessary for enantioseparation. |

| Mobile Phase | Normal Phase (e.g., Hexane/Ethanol) or Reversed Phase (e.g., Water/Acetonitrile) | Influences the interaction between the analyte and the CSP. |

| Organic Modifier | Methanol, Ethanol, Isopropanol | Adjusts solvent strength and can alter enantioselectivity. |

| Temperature | 25-40 °C | Affects retention times and resolution; must be optimized. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the analysis time and can influence peak shape. |

| Detection | UV or Circular Dichroism (CD) | UV is standard; CD can help determine the elution order of enantiomers. |

Mass Spectrometry-Based Detection

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound. It provides information on molecular weight and structure and, when coupled with a separation technique like LC, offers unparalleled sensitivity and selectivity. nih.gov

ESI and MALDI are "soft" ionization techniques that allow for the analysis of intact molecules with minimal fragmentation, making them ideal for determining the molecular weight of a compound. researchgate.net

Electrospray Ionization (ESI) is particularly well-suited for compounds that are analyzed by LC, as it ionizes analytes directly from a liquid solution. nih.gov For this compound (Molecular Weight: 199.25 g/mol ), ESI-MS in positive ion mode would be expected to produce a prominent protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 200.26. Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 222.24 or the potassium adduct [M+K]⁺ at m/z 238.21, may also be observed. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 198.24 would be expected. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule, a critical step in structure confirmation. mdpi.com

Matrix-Assisted Laser Desorption/Ionization (MALDI) involves co-crystallizing the analyte with a matrix compound that absorbs laser energy. A pulsed laser desorbs and ionizes the analyte, which is then analyzed. researchgate.net While more commonly used for large molecules like proteins and polymers, MALDI can also be used for smaller molecules. mdpi.com Like ESI, it typically produces singly charged ions ([M+H]⁺, [M+Na]⁺), allowing for straightforward molecular weight determination.

The coupling of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification and metabolite identification due to its exceptional sensitivity and selectivity. nih.govlcms.cz

For trace analysis, the mass spectrometer is often operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. In this setup, a specific precursor ion (e.g., the [M+H]⁺ ion of the parent compound) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the target analyte, effectively filtering out background noise and allowing for quantification at very low concentrations (ng/mL or pg/mL). lcms.cz

For in vitro metabolite identification, a sample of the parent compound is incubated with a biological system, such as liver microsomes, which contain metabolic enzymes. The resulting mixture is then analyzed by LC-MS/MS. The instrument is typically run in a data-dependent acquisition (DDA) mode, where a full scan survey is performed to detect potential metabolites, followed by automatic MS/MS scans on the detected ions to obtain fragmentation patterns. nih.gov By comparing the fragmentation pattern of a potential metabolite to that of the parent compound, the site of metabolic modification can often be deduced. Common metabolic pathways for a molecule like this compound could include N-demethylation, hydroxylation of the thiophene ring, or oxidation.

Table 3: Hypothetical LC-MS/MS Transitions for In Vitro Metabolite Screening

| Compound | Precursor Ion [M+H]⁺ (m/z) | Potential Metabolic Reaction | Product Ion (m/z) |

| Parent Compound | 200.26 | - | Hypothetical fragment |

| N-desmethyl metabolite | 186.24 | N-demethylation (-CH₂) | Hypothetical fragment |

| N,N-didesmethyl metabolite | 172.23 | N,N-didemethylation (-2CH₂) | Hypothetical fragment |

| Hydroxylated metabolite | 216.26 | Hydroxylation (+O) | Hypothetical fragment |

Spectrophotometric and Electrochemical Detection Methods

UV-Vis Spectroscopy for Concentration Determination

UV-Vis spectroscopy is a widely utilized technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. The aromatic nature of the thiophene ring in "this compound" suggests that the compound will exhibit significant absorbance in the UV region of the electromagnetic spectrum. Aromatic amino acids such as tryptophan and tyrosine are commonly quantified using this method due to the UV absorbance of their aromatic side chains. wikipedia.orgarizona.edu

The principle behind this method is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of "this compound," a solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution) would be prepared, and its absorbance spectrum would be recorded using a UV-Vis spectrophotometer.

The wavelength of maximum absorbance (λmax) is a characteristic property of a compound under specific solvent conditions. For thiophene derivatives, the λmax can be influenced by the nature and position of substituents on the thiophene ring. nih.gov For instance, studies on various 2-aminothiophene derivatives have reported λmax values in the range of 240-350 nm. nih.govnih.gov The presence of the dimethylamino group, an auxochrome, is likely to cause a bathochromic (red) shift in the λmax compared to unsubstituted thiophene.

A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

| Concentration (µg/mL) | Absorbance at λmax (e.g., 265 nm) |

|---|---|

| 1.0 | 0.125 |

| 2.5 | 0.312 |

| 5.0 | 0.625 |

| 7.5 | 0.937 |

| 10.0 | 1.250 |

It is important to note that the data presented in the table above is hypothetical and serves to illustrate the expected linear relationship between concentration and absorbance. Actual experimental values would need to be determined in a laboratory setting.

Development of Electrochemical Sensors for Research Applications

Electrochemical sensors offer a sensitive, selective, and often rapid method for the detection of electroactive compounds. The thiophene moiety in "this compound" is electroactive and can be oxidized at a suitable electrode potential. Furthermore, the amino acid-like structure of the molecule makes it a candidate for detection by methods developed for other amino acids. researchgate.netnih.govmdpi.com

The development of an electrochemical sensor for this compound would typically involve the use of a modified electrode to enhance the sensitivity and selectivity of the measurement. Common modifying materials include carbon nanotubes, graphene, and metal nanoparticles. researchgate.netresearchgate.net These materials increase the electrode's surface area and can catalyze the electrochemical reaction of the target analyte.

The general principle of detection would involve the application of a potential to the working electrode, which would cause the "this compound" to undergo an oxidation reaction. The resulting current is proportional to the concentration of the compound in the sample. Voltammetric techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV) would be employed to characterize the electrochemical behavior of the compound and to develop a quantitative analytical method.

Key performance parameters for such a sensor would include:

Linear Range: The concentration range over which the sensor response is directly proportional to the analyte concentration.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Selectivity: The ability of the sensor to detect the target analyte in the presence of other potentially interfering species.

Stability and Reproducibility: The consistency of the sensor's response over time and with repeated measurements.

Research into the development of such a sensor would involve optimizing the electrode modification, the supporting electrolyte pH, and the voltammetric parameters to achieve the best analytical performance.

| Parameter | Hypothetical Value |

|---|---|

| Working Electrode | Glassy Carbon Electrode modified with a nanocomposite |

| Technique | Differential Pulse Voltammetry (DPV) |

| Linear Range | 0.1 µM - 100 µM |

| Limit of Detection (LOD) | 0.05 µM |

| Response Time | < 5 seconds |

| Interference Study | No significant interference from common excipients |

The data in this table is hypothetical and represents typical performance goals in the development of a novel electrochemical sensor. The actual performance would be determined through experimental validation.

Future Research Directions and Unexplored Avenues

Integration with Advanced Synthetic Technologies (e.g., AI-driven synthesis)

Future research could focus on developing bespoke algorithms trained on datasets of thiophene (B33073) chemistry to tackle the specific challenges associated with this heterocycle. By leveraging predictive models, chemists could rapidly identify promising routes to novel derivatives with tailored electronic and steric properties, accelerating the discovery of new functional molecules.

Multicomponent Reactions Incorporating the Compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a powerful strategy for building molecular complexity with high atom economy and efficiency. nih.gov The structural elements of 2-(dimethylamino)-2-(thiophen-2-yl)acetic acid make it an intriguing candidate for incorporation into novel MCRs.

Table 1: Potential Multicomponent Reactions and Expected Products

| MCR Type | Potential Reactants with the Compound | Potential Product Class |

|---|---|---|

| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid Component | Thiophene-containing α-acylamino amides |

| Passerini Reaction | Isocyanide, Aldehyde/Ketone | Thiophene-containing α-acyloxy amides |

Green and Sustainable Synthetic Pathways

The principles of green chemistry are becoming increasingly central to modern organic synthesis. Future research should prioritize the development of environmentally benign methods for synthesizing this compound and its derivatives. This includes the use of renewable starting materials, safer solvents, and catalytic methods that minimize waste. benthamscience.comnih.gov

One promising avenue is the exploration of biocatalysis, using enzymes to perform key synthetic transformations with high selectivity and under mild conditions. Additionally, flow chemistry presents an opportunity to improve safety, efficiency, and scalability. The development of synthetic routes that leverage bio-based platform chemicals, such as those derived from lignocellulosic biomass, could significantly reduce the environmental footprint of producing these valuable compounds. royalsocietypublishing.org

Further Elucidation of Stereoelectronic Effects and Conformational Dynamics

Advanced computational chemistry, coupled with experimental techniques like high-resolution NMR spectroscopy and X-ray crystallography, can provide a deeper understanding of these stereoelectronic effects. Future studies should aim to map the conformational landscape of the molecule, identifying preferred spatial arrangements and the energy barriers between them. This knowledge is critical for designing analogues that can effectively interact with biological targets or self-assemble into ordered materials.

Design of Next-Generation Analogues for Specific Mechanistic Investigations

Systematic structural modification of this compound can yield a new generation of molecular probes designed for specific mechanistic studies. By strategically altering substituents on the thiophene ring or modifying the amino acid portion, researchers can fine-tune the molecule's properties to investigate reaction mechanisms or probe biological pathways. mdpi.comnih.gov

For instance, incorporating isotopes (e.g., ¹³C, ¹⁵N) would enable detailed NMR studies of reaction kinetics and binding interactions. The synthesis of analogues with photo-reactive groups could allow for the investigation of light-induced processes. Such specifically designed molecules are invaluable tools for advancing our fundamental understanding of chemical and biological systems involving thiophene scaffolds. nih.gov The design of novel thiophene-based compounds is a key strategy in the development of new therapeutic agents and functional materials. mdpi.comnih.govresearchgate.net

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2-(4-fluorobenzylthio) |

| Tienilic acid |

| Methapyrilene |

| Tiaprofenic acid |

| Suprofen |

| Zileuton |

| OSI-930 |

| 5-methylthiophene-2-thiol |

| 2-bromo-3-methylthiophene |

| 4-bromo-3-methyl-2-thiophenecarbonyl chloride |

| 3,4,5-trichloro-2-thiophenecarbonyl chloride |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide |

Q & A

Q. What are the recommended synthetic routes for 2-(dimethylamino)-2-(thiophen-2-yl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : React thiophene-2-acetic acid derivatives with dimethylamine under basic conditions to introduce the dimethylamino group.

- Step 2 : Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst) to enhance yield. Polar aprotic solvents like DMF or THF are often preferred .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixture) to isolate the product.

Table 1 : Example Reaction Conditions

| Starting Material | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Thiophene-2-acetic acid | Dimethylamine, DCC | DMF | 25–40 | 65–75 |

| Thiophene-2-carbonyl chloride | Dimethylamine | THF | 0–10 | 80–85 |